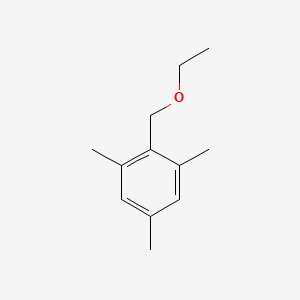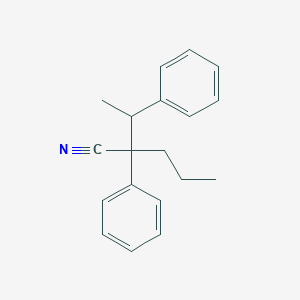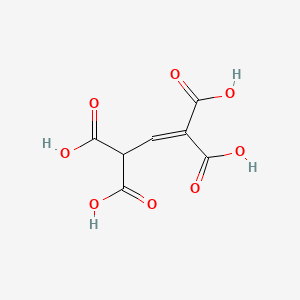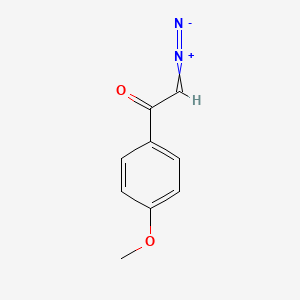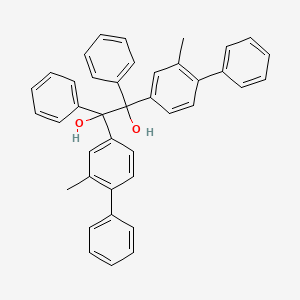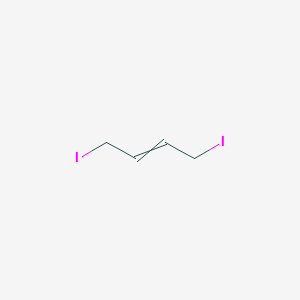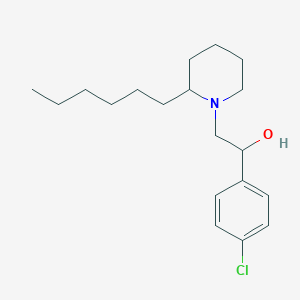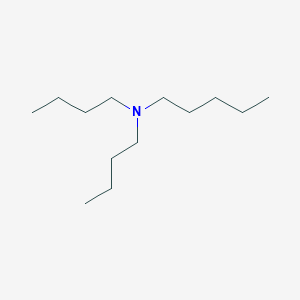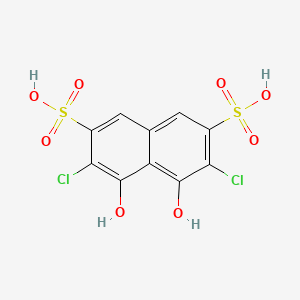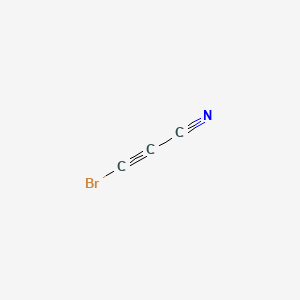
Bromocyanoacetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromocyanoacetylene is an organic compound with the molecular formula C₃BrN. It is a member of the class of compounds known as haloacetylenes, which are characterized by the presence of a halogen atom attached to an acetylene group. This compound is notable for its unique structure, which includes both a bromine atom and a cyano group attached to a carbon-carbon triple bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromocyanoacetylene can be synthesized through various methods. One common approach involves the reaction of bromine with cyanoacetylene under controlled conditions. This reaction typically requires the presence of a catalyst to facilitate the formation of the desired product. Another method involves the use of terminal alkynes and secondary amines in the presence of bis(triphenylphosphine)palladium dichloride and copper iodide as co-catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Bromocyanoacetylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The triple bond in this compound can participate in addition reactions with various reagents, resulting in the formation of new compounds.
Cycloaddition Reactions: this compound can undergo cycloaddition reactions with other unsaturated compounds to form cyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include terminal alkynes, secondary amines, and various catalysts such as bis(triphenylphosphine)palladium dichloride and copper iodide . These reactions are typically carried out under controlled conditions to ensure the desired selectivity and yield.
Major Products
The major products formed from the reactions of this compound include conjugated enynenitriles and other derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bromocyanoacetylene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: this compound and its derivatives are studied for their potential biological activities. Researchers investigate their interactions with biological molecules and their potential as therapeutic agents.
Medicine: The compound’s reactivity and ability to form stable derivatives make it a candidate for drug development and other medical applications.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of bromocyanoacetylene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the cyano group. These functional groups enable the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways involved depend on the particular reaction and application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorocyanoacetylene: Similar to bromocyanoacetylene but with a chlorine atom instead of bromine.
Fluorocyanoacetylene: Contains a fluorine atom in place of the bromine atom.
Iodocyanoacetylene: Features an iodine atom instead of bromine.
Uniqueness
This compound is unique among its similar compounds due to the specific reactivity imparted by the bromine atom. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chlorine, fluorine, and iodine analogs.
Propriétés
Numéro CAS |
3114-46-3 |
|---|---|
Formule moléculaire |
C3BrN |
Poids moléculaire |
129.94 g/mol |
Nom IUPAC |
3-bromoprop-2-ynenitrile |
InChI |
InChI=1S/C3BrN/c4-2-1-3-5 |
Clé InChI |
NGGPAYDRGCXCBY-UHFFFAOYSA-N |
SMILES canonique |
C(#CBr)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


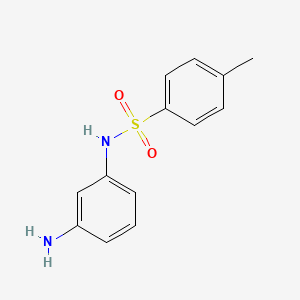
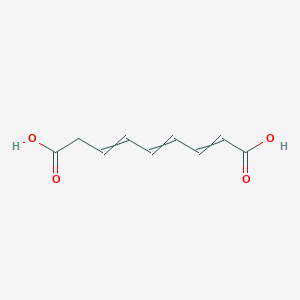
![N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine](/img/structure/B14734796.png)
